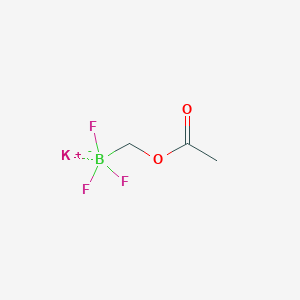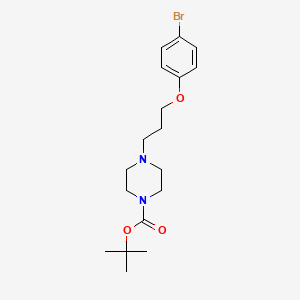
Trifluoroborate de potassium (acétoxymethyl)
Vue d'ensemble
Description
Potassium (acetoxymethyl)trifluoroborate is an organoboron compound with the molecular formula C3H5BF3KO2. It is a white to almost white powder or crystalline solid that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Applications De Recherche Scientifique
Potassium (acetoxymethyl)trifluoroborate has a wide range of applications in scientific research:
Safety and Hazards
Potassium (acetoxymethyl)trifluoroborate can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Potassium trifluoroborates, including Potassium (acetoxymethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them promising candidates for future research and applications in various chemical reactions.
Mécanisme D'action
Target of Action
Potassium (acetoxymethyl)trifluoroborate is an organometallic compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
Potassium (acetoxymethyl)trifluoroborate reacts with nucleophiles to form an organometallic complex . This interaction results in the formation of new chemical bonds, enabling the synthesis of a variety of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by Potassium (acetoxymethyl)trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is stable under moisture and air, which suggests it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium (acetoxymethyl)trifluoroborate. For instance, it is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
Potassium (acetoxymethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules through its ability to form organometallic complexes. For instance, it can undergo cross-coupling reactions with chlorides or organolithium reagents, facilitated by enzymes that catalyze such reactions . The nature of these interactions often involves the formation of stable intermediates that can further react to yield desired products.
Cellular Effects
The effects of potassium (acetoxymethyl)trifluoroborate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles within the cell can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with proteins and enzymes that play key roles in these processes.
Molecular Mechanism
At the molecular level, potassium (acetoxymethyl)trifluoroborate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . Additionally, it can activate certain proteins by forming stable complexes, thereby influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium (acetoxymethyl)trifluoroborate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that potassium (acetoxymethyl)trifluoroborate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular function over extended periods.
Dosage Effects in Animal Models
The effects of potassium (acetoxymethyl)trifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of cellular processes, and potential toxicity . Threshold effects are often noted, where a specific dosage range produces optimal results without adverse effects.
Metabolic Pathways
Potassium (acetoxymethyl)trifluoroborate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, the compound may interact with enzymes that catalyze the synthesis of organic molecules, thereby affecting metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, potassium (acetoxymethyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, transporters may actively transport the compound across cell membranes, while binding proteins may sequester it in particular regions of the cell . This distribution is essential for its biochemical activity and effects.
Subcellular Localization
The subcellular localization of potassium (acetoxymethyl)trifluoroborate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (acetoxymethyl)trifluoroborate can be synthesized through several methods. One common method involves the reaction of potassium hexachloroplatinate with acetoxymethyl chloride. The reaction typically takes place under inert gas conditions to prevent moisture from affecting the product .
Another method involves the use of dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2). This method is known for its efficiency and scalability .
Industrial Production Methods
Industrial production of potassium (acetoxymethyl)trifluoroborate often involves large-scale reactions using similar methods as described above. The reactions are carried out in controlled environments to ensure high purity and yield of the product. The compound is then purified through techniques such as silica gel column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (acetoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form organometallic complexes.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under inert gas (e.g., nitrogen) and at reflux temperatures.
Major Products
The major products formed from reactions involving potassium (acetoxymethyl)trifluoroborate include various substituted organic compounds, such as naphthalene-2-yl-methanol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the acetoxymethyl group.
Potassium (hydroxymethyl)trifluoroborate: Contains a hydroxymethyl group instead of an acetoxymethyl group.
Potassium (aminomethyl)trifluoroborate: Contains an aminomethyl group instead of an acetoxymethyl group.
Uniqueness
Potassium (acetoxymethyl)trifluoroborate is unique due to its acetoxymethyl group, which provides distinct reactivity and stability compared to other trifluoroborate salts.
Propriétés
IUPAC Name |
potassium;acetyloxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-35-3 | |
| Record name | Potassium (Acetoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)




